N-(1-pyrenyl)iodoacetamide
Overview
Description
“N-(1-Pyrenyl)iodoacetamide”, also known as “1-PIAA” or “N-pyrenylcarboxyamidomethyl”, belongs to the class of organic compounds known as pyrenes . It is a fluorescent probe used to study the interaction of actin with myosin subfragments and troponin/tropomyosin .
Molecular Structure Analysis
The molecular formula of “N-(1-pyrenyl)iodoacetamide” is C18H12INO . It consists of a pyrene moiety, which is four fused benzene rings, resulting in a flat aromatic system .Chemical Reactions Analysis
“N-(1-pyrenyl)iodoacetamide” is used as a fluorescent reagent, and its fluorescence characteristics have been investigated. Associated with polymerization of labelled G-actin, the fluorescence intensity at 407 nm, after excitation at 365 nm, was enhanced by a factor of about 25 .Physical And Chemical Properties Analysis
“N-(1-pyrenyl)iodoacetamide” is a straw yellow solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 587.1±33.0 °C at 760 mmHg, and a flash point of 308.8±25.4 °C .Scientific Research Applications
Fluorescence Studies in Protein Research
Actin Polymerization and Muscle Protein Dynamics : N-(1-pyrenyl)iodoacetamide has been used to study the polymerization of actin and the dynamics of muscle proteins. Fluorimetric studies have shown changes in local structural properties of actin upon polymerization and the interaction with muscle proteins like myosin and tropomyosin (Kouyama & Mihashi, 2005).
RNA Polymerase Characterization : This compound has been instrumental in characterizing the properties of RNA polymerase in bacteria, such as Escherichia coli. The fluorogenic properties of N-(1-pyrenyl)iodoacetamide helped in understanding the enzyme's structural changes and its enzymatic activity (Johnson, Bowers & Eaton, 1991).
Structural Analysis of Proteins
Protein Unfolding and Stability : It has been used to study the unfolding and stability of proteins like tropomyosin, revealing insights into their local and global unfolding processes (Ishii, 1994).
Myosin and Its Subfragment Analysis : The excimer fluorescence of N-(1-pyrenyl)iodoacetamide labeled to myosin and its subfragment has provided insights into the interactions within myosin molecules and their changes in the presence of ATP (Ikkai & Mihashi, 1986).
Cryo-electron Microscopy and High-Resolution Imaging
- Imaging of Actin Filaments : N-(1-pyrenyl)iodoacetamide has been used in high-resolution cryo-electron microscopy to visualize actin filaments. This has provided detailed information on how actin polymerization affects fluorescence and the interaction of actin with binding proteins (Chou & Pollard, 2020).
Miscellaneous Applications
Labeling and Characterization of Other Proteins : This compound has been used for labeling various proteins, including those from equine platelets and horse plasma, to study their structural properties and interactions (Burtnick et al., 1986; Ruiz Silva et al., 1992).
Studies in Actin Polymerization Mechanism : Research has been conducted to understand the mechanism of action of cytochalasin D on actin polymerization, using N-(1-pyrenyl)iodoacetamide-labeled actin as a tool (Goddette & Frieden, 1986).
Safety And Hazards
properties
IUPAC Name |
2-iodo-N-pyren-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12INO/c19-10-16(21)20-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFIQVNOAJGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227722 | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyrenyl)iodoacetamide | |
CAS RN |
76936-87-3 | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076936873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39CEY9MDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.